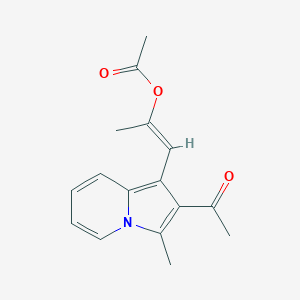
(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its chiral nature, indicated by the (S) configuration, adds to its significance in stereoselective synthesis and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and ethyl 3-oxobutanoate.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the furanone ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency of the cyclization process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Chemistry:
Stereoselective Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of metabolic pathways, potentially leading to changes in cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-(4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Lacks the ethyl group at the 3-position.
Methyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness:
Chirality: The (S)-configuration provides specific stereochemical properties that can influence biological activity.
Functional Groups: The presence of both hydroxyl and ester groups allows for diverse chemical reactivity and applications.
Propiedades
Fórmula molecular |
C10H14O5 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
ethyl 2-[(2S)-3-ethyl-4-hydroxy-5-oxo-2H-furan-2-yl]acetate |
InChI |
InChI=1S/C10H14O5/c1-3-6-7(5-8(11)14-4-2)15-10(13)9(6)12/h7,12H,3-5H2,1-2H3/t7-/m0/s1 |
Clave InChI |
JFHGNVVRFMTLGO-ZETCQYMHSA-N |
SMILES isomérico |
CCC1=C(C(=O)O[C@H]1CC(=O)OCC)O |
SMILES canónico |
CCC1=C(C(=O)OC1CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
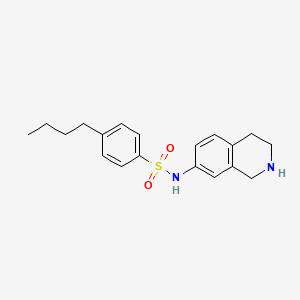

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)

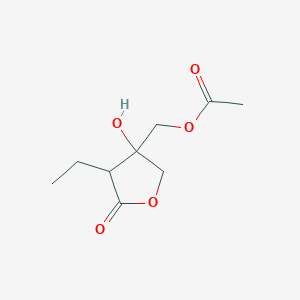
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
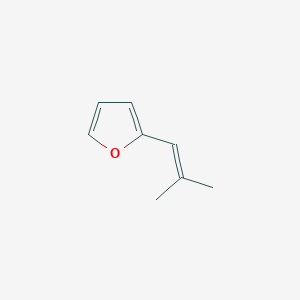
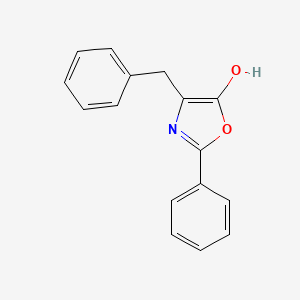
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
